N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester

Descripción general

Descripción

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester is a synthetic derivative of melatonin, a hormone produced by the pineal gland. This compound has garnered attention due to its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester involves multiple steps, starting from melatonin. The process typically includes esterification and acetylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow processes and the use of automated systems to ensure consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Common reducing agents include sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Chemical Research Applications

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester serves as a valuable reference material in chemical research. Its role is particularly significant in studying reaction mechanisms due to its unique structural properties.

Key Chemical Properties

- Molecular Formula : C16H20N2O4

- Molecular Weight : 304.34 g/mol

Reactions Involved

The compound undergoes various chemical reactions:

- Oxidation : Can be facilitated by agents like potassium permanganate.

- Reduction : Commonly performed using sodium borohydride.

- Substitution : Nucleophilic substitution reactions can occur under basic conditions.

These reactions are essential for synthesizing other derivatives and understanding the compound's reactivity.

Biological Applications

The compound is being investigated for its biological effects, particularly in the regulation of circadian rhythms and potential neuroprotective properties.

Circadian Rhythm Regulation

Research indicates that this compound may influence circadian rhythms, making it a candidate for treating disorders such as Seasonal Affective Disorder (SAD) and shift work-related issues .

Neuroprotective Effects

Studies have shown that melatonin and its derivatives exhibit neuroprotective effects against oxidative stress, which is crucial in neurodegenerative diseases. The compound's antioxidant properties may enhance its therapeutic potential .

Medical Applications

The therapeutic applications of this compound are being explored in various medical fields:

Potential Therapeutic Uses

- Cancer Therapy : Preliminary studies suggest that melatonin derivatives may exhibit oncostatic effects in cancer models, indicating a potential role in cancer treatment .

- Sleep Disorders : Given its relation to melatonin, this compound may be effective in managing sleep disorders by modulating sleep-wake cycles.

Industrial Applications

In industrial settings, this compound is being evaluated for its utility in developing new materials and environmental applications.

Material Science

Recent findings indicate that melatonin derivatives can replace traditional reducing agents in synthesizing graphene, enhancing the stability and functionality of the resultant materials . This application highlights the compound's versatility beyond biological contexts.

Case Studies and Research Findings

- Circadian Rhythm Disorders : A study examined the effects of melatonin analogs on circadian rhythm regulation, showing promising results for this compound in alleviating symptoms associated with disrupted sleep patterns .

- Oxidative Stress Protection : Research demonstrated that this compound could effectively scavenge reactive oxygen species (ROS), suggesting its potential use as an antioxidant therapy in clinical settings .

- Graphene Synthesis : Innovative studies highlighted the use of melatonin derivatives like this compound as reducing agents in graphene oxide reduction processes, showcasing its industrial applicability .

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

Melatonin: The parent compound, primarily involved in regulating sleep.

N-Acetyl-5-methoxytryptamine: Another melatonin derivative with similar properties.

6-Hydroxymelatonin: A metabolite of melatonin with distinct biological activities.

Uniqueness

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester stands out due to its enhanced stability and potential for diverse applications, making it a valuable compound for both research and industrial purposes.

Actividad Biológica

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester is a synthetic derivative of melatonin, a hormone primarily produced by the pineal gland. This compound has gained attention for its potential therapeutic applications, particularly in the regulation of circadian rhythms, neuroprotection, and as an antioxidant. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

The synthesis of this compound involves several chemical reactions, including esterification and acetylation. The general reaction pathway can be summarized as follows:

- Starting Material : Melatonin.

- Reagents : Acetic anhydride and ethyl chloroacetate.

- Conditions : Typically involves heating under reflux in the presence of a base catalyst.

The compound has the molecular formula and is characterized by its carboxylate and acetyloxy functional groups, which contribute to its biological activity .

Circadian Rhythm Regulation

Research indicates that this compound plays a significant role in regulating circadian rhythms. Melatonin itself is known to influence sleep-wake cycles, and derivatives like this compound may enhance these effects through improved receptor binding affinity or altered metabolic pathways .

Antioxidant Properties

The compound exhibits notable antioxidant activity. Studies have shown that it can increase the levels of intracellular glutathione, a critical antioxidant that protects cells from oxidative stress. This is particularly relevant in conditions where oxidative damage is prevalent, such as neurodegenerative diseases .

Neuroprotective Effects

This compound has been explored for its neuroprotective properties. In vitro studies suggest that it can reduce neuronal apoptosis and promote cell viability under stress conditions. The mechanism appears to involve modulation of apoptotic pathways and enhancement of mitochondrial function .

Study on Anticancer Potential

A study evaluated the cytotoxic effects of various melatonin derivatives, including this compound, on human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver). The results indicated that this compound significantly reduced cell viability in MCF-7 cells at concentrations as low as 10 µg/mL, demonstrating its potential as an anticancer agent .

Mechanistic Insights

Further investigations into the mechanism of action revealed that treatment with this compound led to an increase in pro-apoptotic factors such as caspase-3 and caspase-7 levels in treated cells compared to controls. This suggests that the compound induces apoptosis through mitochondrial pathways .

Data Summary

| Biological Activity | Observed Effects | Concentration Tested |

|---|---|---|

| Circadian Rhythm Regulation | Modulation of sleep-wake cycles | Various |

| Antioxidant Activity | Increased glutathione levels | 10 µg/mL |

| Neuroprotection | Reduced neuronal apoptosis | 5 µg/mL |

| Cytotoxicity in Cancer Cells | Significant reduction in cell viability | 10 µg/mL |

Propiedades

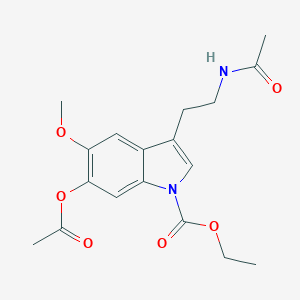

IUPAC Name |

ethyl 3-(2-acetamidoethyl)-6-acetyloxy-5-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6/c1-5-25-18(23)20-10-13(6-7-19-11(2)21)14-8-16(24-4)17(9-15(14)20)26-12(3)22/h8-10H,5-7H2,1-4H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQVWXISGZMXAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(C2=CC(=C(C=C21)OC(=O)C)OC)CCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458169 | |

| Record name | AGN-PC-0NHC6D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519186-55-1 | |

| Record name | Ethyl 3-[2-(acetylamino)ethyl]-6-(acetyloxy)-5-methoxy-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519186-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-0NHC6D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.